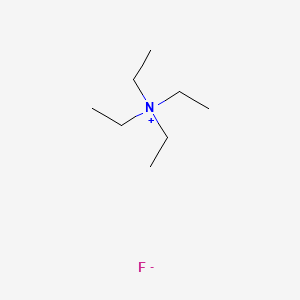
2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride, also known as 2-BFM-HCl, is a small molecule that has been widely studied in the field of scientific research. It is a compound that has been used in a variety of applications, including drug development, chemical synthesis, and biochemical research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride involves the reaction of 4-fluorobenzaldehyde with paraformaldehyde to form bis(4-fluorophenyl)methanol, which is then reacted with ethylene diamine to form 2-(Bis(4-fluorophenyl)methoxy)ethanamine. The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.
Starting Materials
4-fluorobenzaldehyde, paraformaldehyde, ethylene diamine, hydrochloric acid
Reaction
Step 1: Reaction of 4-fluorobenzaldehyde with paraformaldehyde in the presence of a catalyst to form bis(4-fluorophenyl)methanol., Step 2: Reaction of bis(4-fluorophenyl)methanol with ethylene diamine in the presence of a catalyst to form 2-(Bis(4-fluorophenyl)methoxy)ethanamine., Step 3: Addition of hydrochloric acid to the amine to form the hydrochloride salt of 2-(Bis(4-fluorophenyl)methoxy)ethanamine.
科学研究应用
2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride has been used in a variety of scientific research applications, including drug development, chemical synthesis, and biochemical research. In drug development, it has been used as a starting material for the synthesis of novel small molecules that have potential therapeutic applications. In chemical synthesis, it has been used as a reagent in the synthesis of various organic compounds. In biochemical research, it has been used as a substrate for the study of enzyme kinetics and as a tool to study the structure and function of proteins.
作用机制
The mechanism of action of 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride is not well understood. It is believed that the compound binds to certain proteins, such as enzymes, and modulates their activity. It is also believed to interact with other biomolecules, such as lipids, and to affect their activity.
生化和生理效应
The biochemical and physiological effects of 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride are not well understood. However, it has been observed to have an inhibitory effect on certain enzymes, such as protein kinases and phosphatases, and to modulate the activity of certain proteins, such as G-proteins. It has also been observed to have an effect on the expression of certain genes, such as those involved in cell cycle regulation.
实验室实验的优点和局限性
2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and is stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory settings. However, it has some limitations. It is not very soluble in organic solvents, making it difficult to use in certain experiments. It is also not very stable in organic solvents, making it difficult to store for long periods of time.
未来方向
There are a number of potential future directions for the use of 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride. It could be used in the development of novel small molecules for therapeutic applications. It could also be used in the synthesis of organic compounds for use in drug development and chemical synthesis. It could also be used in the study of enzyme kinetics and protein structure and function. Finally, it could be used in the study of gene expression and cell cycle regulation.
属性
IUPAC Name |
2-[bis(4-fluorophenyl)methoxy]ethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO.ClH/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYHSWCXRPLMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCC[NH3+])F.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride | |
CAS RN |
50376-82-4 |
Source


|
| Record name | Ethanamine, 2-(bis(4-fluorophenyl)methoxy)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050376824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1293629.png)










![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)
